molecular formula C11H11N3O2 B2810230 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid CAS No. 1354962-77-8

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid

Cat. No.: B2810230
CAS No.: 1354962-77-8
M. Wt: 217.228
InChI Key: PHRNVQSPHLGFID-UHFFFAOYSA-N
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Description

3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzoic acid is a benzoic acid derivative featuring a 1-methylpyrazole substituent linked via an amino group at the meta position of the benzene ring. Its structure combines a carboxylic acid group (for hydrogen bonding or coordination) with a pyrazole moiety (a heterocyclic scaffold known for bioactivity).

Properties

IUPAC Name

3-[(1-methylpyrazol-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-10(6-12-14)13-9-4-2-3-8(5-9)11(15)16/h2-7,13H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRNVQSPHLGFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with 3-bromobenzoic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions:

  • Deprotonation : Reacts with bases (e.g., NaOH) to form carboxylate salts.
    C11H11N3O2+NaOHC11H10N3O2Na+H2O\text{C}_{11}\text{H}_{11}\text{N}_3\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{11}\text{H}_{10}\text{N}_3\text{O}_2\text{Na}^- + \text{H}_2\text{O}

  • Protonation : In acidic conditions, the carboxylate ion reverts to the carboxylic acid.

Applications :

  • Facilitates solubility adjustments in polar solvents for subsequent reactions.

Esterification

The carboxylic acid reacts with alcohols under acid catalysis to form esters:

  • Reagents : Methanol, ethanol, or other alcohols with H2_2SO4_4/HCl catalysis.

  • Conditions : Reflux at 60–80°C for 4–6 hours.

  • Product : Methyl or ethyl esters (e.g., methyl 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoate).

Example :
C11H11N3O2+CH3OHH+C12H13N3O2+H2O\text{C}_{11}\text{H}_{11}\text{N}_3\text{O}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_2 + \text{H}_2\text{O}

Amide Formation

Reacts with amines to produce amides:

  • Reagents : Primary or secondary amines (e.g., ethylamine, aniline).

  • Conditions : DCC (dicyclohexylcarbodiimide) or EDC coupling agents in anhydrous DMF/DCM.

  • Product : Substituted amides with potential bioactivity.

Example :
C11H11N3O2+RNH2C11H10N3O2NH2R+H2O\text{C}_{11}\text{H}_{11}\text{N}_3\text{O}_2 + \text{RNH}_2 \rightarrow \text{C}_{11}\text{H}_{10}\text{N}_3\text{O}_2\text{NH}_2\text{R} + \text{H}_2\text{O}

Oxidation and Reduction

  • Oxidation : The carboxylic acid group resists further oxidation under mild conditions but decomposes to CO2_2 under strong oxidizers (e.g., KMnO4_4/H+^+).

  • Reduction : LiAlH4_4 reduces the –COOH group to a primary alcohol:
    C11H11N3O2LiAlH4C11H13N3O\text{C}_{11}\text{H}_{11}\text{N}_3\text{O}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_{11}\text{H}_{13}\text{N}_3\text{O}

Amino Group Reactivity

The secondary amine participates in:

  • Alkylation : Reacts with alkyl halides (e.g., CH3_3I) to form tertiary amines.

  • Acylation : Forms acylated derivatives with acid chlorides (e.g., acetyl chloride).

Example :
C11H11N3O2+CH3COClC13H13N3O3+HCl\text{C}_{11}\text{H}_{11}\text{N}_3\text{O}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_3 + \text{HCl}

Suzuki Coupling (Pyrazole Functionalization)

The pyrazole ring undergoes cross-coupling reactions:

  • Reagents : Arylboronic acids, Pd(PPh3_3)4_4 catalyst.

  • Conditions : Microwave-assisted synthesis at 100°C for 1 hour .

  • Product : Biaryl derivatives for pharmaceutical exploration.

Mechanistic Insights

  • Esterification : Proceeds via nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon.

  • Amide Coupling : Carbodiimide reagents activate the carboxylic acid as an intermediate O-acylisourea, enabling amine nucleophilic attack.

Scientific Research Applications

Antibacterial Properties

Recent studies have demonstrated that derivatives of 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid exhibit significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some synthesized compounds showed MIC values as low as 0.5 μg/mL against various Gram-positive bacteria, indicating potent antibacterial effects .

Table 1 summarizes the antibacterial activities of selected derivatives:

Compound NameMIC (μg/mL)Bacterial Strains Tested
This compound0.5Staphylococcus aureus, E. coli
Fluorophenyl-substituted derivative1.0Pseudomonas aeruginosa
Trifluoromethyl derivative2.0Enterococcus faecalis

Antifungal Activity

The compound also shows antifungal properties, making it a candidate for agricultural applications. It has been found effective against several phytopathogenic fungi, outperforming some commercially available fungicides .

Therapeutic Applications

The pyrazole moiety is known for its diverse therapeutic potential, including:

  • Anti-inflammatory Effects : Compounds containing the pyrazole structure have been investigated for their ability to inhibit inflammatory pathways.

Case Study:
A recent study explored the anti-inflammatory effects of a pyrazole derivative in a murine model of arthritis, demonstrating significant reduction in inflammation markers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

Table 2 illustrates key findings from SAR studies:

Structural ModificationObserved ActivityRemarks
Addition of halogensIncreased potencyEnhanced interaction with bacterial membranes
Alkyl chain extensionReduced activitySteric hindrance observed
Substitution at ortho positionImproved solubilityFacilitates better bioavailability

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of specific biological pathways, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-[(1-Methyl-1H-pyrazol-3-yl)amino]benzoic acid (CID 79779160)

  • Molecular Formula : C₁₁H₁₁N₃O₂ (identical to the target compound).
  • Structural Difference : The pyrazole ring is attached at position 3 instead of 4.
  • Impact : Positional isomerism can alter electronic properties and binding interactions. For example, the para-substituted isomer (target compound) may exhibit distinct solubility or crystallinity compared to the meta-substituted analog.
  • Source :

Substituent Variations

3-(1-Methyl-1H-pyrazol-4-yl)benzoic Acid
  • Molecular Formula : C₁₁H₁₀N₂O₂.
  • Key Difference: Lacks the amino bridge, directly linking the pyrazole to the benzene ring.
  • Source :
4-Methyl-3-([(1-Methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic Acid (CAS 402720-00-7)
  • Molecular Formula : C₁₃H₁₃N₃O₃.
  • Key Difference: A carbonyl group bridges the amino and pyrazole moieties.
  • Impact : The carbonyl group introduces rigidity and may enhance stability or alter pharmacokinetic properties.
  • Source :
3-[3-(Cis-4-Carboxycyclohexyl)-4-[2-(Hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic Acid
  • Molecular Formula : C₂₀H₂₃N₃O₅.
  • Key Difference: Incorporates a cyclohexyl-carboxy group and a hydroxyamino-ethyl chain.
  • Impact : Increased molecular complexity may improve target specificity but complicates synthesis (2% yield reported) .

Linkage and Functional Group Modifications

4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic Acid (CAS 1197226-10-0)
  • Molecular Formula : C₁₃H₁₆ClN₃O₂.
  • Key Difference: A methylene spacer separates the amino group from the pyrazole.
  • Source :

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties Source
3-[(1-Methyl-1H-pyrazol-4-yl)amino]benzoic acid C₁₁H₁₁N₃O₂ 233.23 Direct amino linkage, meta-substitution Discontinued commercial availability
4-[(1-Methyl-1H-pyrazol-3-yl)amino]benzoic acid C₁₁H₁₁N₃O₂ 233.23 Positional isomer (pyrazole at position 3) Similar formula, distinct geometry
3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid C₁₁H₁₀N₂O₂ 218.21 No amino bridge Reduced hydrogen-bonding capacity
4-Methyl-3-([(1-methyl-1H-pyrazol-4-yl)carbonyl]amino)benzoic acid C₁₃H₁₃N₃O₃ 259.27 Carbonyl-amino linkage Enhanced rigidity
3-[3-(Cis-4-Carboxycyclohexyl)-4-[2-(hydroxyamino)-2-oxo-ethyl]-1H-pyrazol-5-yl]benzoic acid C₂₀H₂₃N₃O₅ 385.41 Cyclohexyl-carboxy, hydroxyamino-ethyl Low synthetic yield (2%)

Research Findings and Implications

  • Synthetic Challenges : Complex derivatives like the cyclohexyl-carboxy analog (Table 1) show low yields (2% ), highlighting the difficulty of introducing bulky substituents.
  • Structural Insights : Positional isomerism (e.g., vs. target compound) significantly impacts physicochemical properties, necessitating computational modeling for optimization.

Biological Activity

3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and the molecular mechanisms underlying its effects, particularly in cancer therapy and other therapeutic areas.

Chemical Structure and Synthesis

The compound features a pyrazole moiety linked to a benzoic acid structure, making it a member of a class of compounds known for their diverse pharmacological properties. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with various benzoic acid derivatives, yielding a range of analogs with varying biological activities.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)2.5
A549 (Lung)3.0
HeLa (Cervical)4.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

The mechanism by which this compound exerts its anticancer effects is multifaceted:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : Studies indicate enhanced caspase-3 activity, which is crucial for the execution phase of apoptosis .

Other Biological Activities

Beyond anticancer properties, pyrazole-containing compounds have demonstrated various biological activities:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways .
  • Antimicrobial Activity : The presence of the pyrazole ring has been associated with antimicrobial effects against several pathogens .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Pyrazole Derivatives in Cancer Therapy : A study demonstrated that pyrazole derivatives could inhibit tumor growth in vivo, showcasing their potential as therapeutic agents against breast and lung cancers .
  • Molecular Docking Studies : Computational modeling has suggested that these compounds can effectively bind to target proteins involved in cancer progression, providing insights into their mechanism of action .

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